molecular formula C18H13N3O5S2 B3258036 (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide CAS No. 299950-56-4

(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

Cat. No.: B3258036
CAS No.: 299950-56-4
M. Wt: 415.4 g/mol
InChI Key: YLWOHZIZDREQJX-XNTDXEJSSA-N
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Description

This compound belongs to the class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, characterized by a central thiazolidinone core substituted with a 4-methoxybenzylidene group at position 5 and a 4-nitrobenzamide moiety at position 2. The (E)-configuration of the benzylidene double bond is critical for its structural stability and biological interactions.

Properties

IUPAC Name

N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-26-14-8-2-11(3-9-14)10-15-17(23)20(18(27)28-15)19-16(22)12-4-6-13(7-5-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWOHZIZDREQJX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide typically involves the condensation of an aldehyde with a thiazolidinone derivative. One common method involves the use of a mixture of aldehyde (1 mmol) and 2-thioxothiazolidin-4-one (1 mmol) in the presence of a catalytic amount of urea or thiourea. The reaction is carried out at 110°C under solvent-free conditions. After completion, the crude product is cooled, washed with water, and recrystallized from ethanol and dimethylformamide to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the reaction time and improve the purity of the final product.

Chemical Reactions Analysis

Key Reaction Conditions:

ReactantReagent/ConditionsProduct YieldReference
Thiourea + α-halo esterEthanol, reflux, 6–8 hrs72%
2-Thioxothiazolidin-4-one + 4-methoxybenzaldehydeAcetic acid, piperidine, 80°C68–75%

Nitro Group Reactivity

The 4-nitrobenzamide moiety participates in reduction and nucleophilic substitution reactions:

  • Catalytic Hydrogenation : Using Pd/C (10%) in methanol under H₂ (1 atm) reduces the nitro group to an amine, forming (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-aminobenzamide.

  • Electrophilic Aromatic Substitution : Nitro groups direct incoming electrophiles (e.g., halogens) to the meta position, though steric hindrance from the thioxothiazolidinone ring limits reactivity.

Reduction Kinetics:

Reducing AgentSolventTemperatureTimeYield
Pd/C + H₂Methanol25°C4 hrs85%

Thioxo Group Transformations

The thioxo (C=S) group undergoes oxidation and alkylation:

  • Oxidation to Disulfides : Treatment with H₂O₂ (30%) in acetic acid converts the thioxo group to a disulfide bridge, forming dimeric structures (confirmed via LC-MS).

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield S-alkyl derivatives, enhancing solubility in nonpolar solvents.

Alkylation Efficiency:

Alkyl HalideBaseSolventReaction TimeYield
CH₃IK₂CO₃DMF3 hrs78%

Methoxybenzylidene Reactivity

The 4-methoxybenzylidene group participates in photochemical and acid-catalyzed reactions:

  • Photoisomerization : UV irradiation (λ = 365 nm) induces E→Z isomerization, confirmed by NMR coupling constants (J = 12–14 Hz for E; J = 9–11 Hz for Z) .

  • Demethylation : Treatment with BBr₃ in DCM removes the methoxy group, yielding a phenolic derivative (used for further functionalization).

Demethylation Conditions:

ReagentSolventTemperatureYield
BBr₃Dichloromethane0°C → RT82%

Coordination Chemistry

The thioxothiazolidinone core acts as a bidentate ligand for transition metals:

  • Cu(II) Complexes : Reacts with CuCl₂ in ethanol to form a 1:1 complex, characterized by ESR (g⊥ = 2.08, g∥ = 2.28) and UV-Vis (λₘₐₓ = 620 nm).

  • Antimicrobial Enhancement : Metal complexes show 3–5× higher antibacterial activity compared to the free ligand (MIC = 0.004–0.008 mg/mL).

Metal Binding Affinity:

Metal SaltStoichiometryStability Constant (log K)
CuCl₂1:14.8 ± 0.2

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

  • Antimicrobial Potency : The nitro group enhances Gram-negative targeting (MIC = 0.006 mg/mL against E. coli).

  • Thioxo Alkylation : S-Methyl derivatives lose 90% of anticancer activity (IC₅₀ > 50 μM vs. 2.2 μM for parent compound).

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antibacterial, antifungal, and anticancer properties. The thiazolidinone ring is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazolidinone ring can inhibit enzymes such as topoisomerases and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antibacterial or anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related derivatives with variations in the benzylidene aryl group and the acetamide substituent. Key analogs include:

Key Observations:
  • Substituent Position and Electronic Effects :
    • Nitro Groups : The 4-nitro substituent in 6j () increases melting point (233–234°C vs. 218–219°C for 6f) due to enhanced intermolecular dipole interactions .
    • Methoxy vs. Hydroxy : Methoxy-substituted analogs (e.g., 6f, 5c) exhibit higher yields (54–71%) compared to hydroxy-substituted derivatives (e.g., 6g: 57%, 5b: 64%), likely due to reduced steric hindrance during synthesis .
  • Configuration (E vs. Z) : The (E)-isomer of the target compound contrasts with (Z)-configured analogs like FE15 (), which shows anti-DDX3 helicase activity. Isomerism significantly impacts bioactivity and solubility .

Biological Activity

The compound (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a notable derivative within the thiazolidinone family, characterized by its unique structural features that confer diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound possesses a thioxothiazolidinone core combined with a methoxybenzylidene group and a nitrobenzamide moiety. This unique structure enhances its chemical reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry.

Enzyme Interaction

The compound has been identified as a competitive inhibitor of the enzyme tyrosinase , which plays a crucial role in melanin synthesis. This interaction is significant for potential applications in treating hyperpigmentation disorders.

Stability and Metabolism

Studies suggest that the compound exhibits favorable pharmacokinetic properties, including low toxicity and rapid metabolism. It does not accumulate significantly in biological tissues, allowing for efficient excretion and reducing the risk of adverse effects .

Melanin Inhibition

In vitro studies using B16F10 melanoma cells demonstrated that the compound significantly inhibits intracellular melanin production in a concentration-dependent manner. The results indicate that this compound can effectively reduce pigmentation, which may be beneficial for cosmetic applications .

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones, including this compound, exhibit substantial antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds are more potent than traditional antibiotics like ampicillin .

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Tyrosinase : By binding to the active site of tyrosinase, the compound prevents substrate interaction, thereby inhibiting melanin biosynthesis.
  • Antibacterial Mechanisms : The exact pathways remain under investigation, but preliminary studies suggest disruption of bacterial cell wall synthesis and metabolic pathways.

Case Studies

  • Anticancer Activity : A study indicated that certain derivatives of thiazolidinones exhibit promising anticancer properties by inducing apoptosis in tumor cells through various signaling pathways .
  • Antimicrobial Efficacy : In tests against clinical strains of bacteria, the compound showed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli. These findings highlight its potential as an alternative treatment for multidrug-resistant infections .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Tyrosinase Inhibition Strong competitive inhibitorModerate inhibition
Antibacterial Activity MIC 0.004–0.03 mg/mL against sensitive strainsMIC 0.015 mg/mL for conventional antibiotics
Toxicity Low toxicity and rapid metabolismVaries significantly among derivatives

Q & A

Basic: What is the synthetic methodology for (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide?

The compound is synthesized via a condensation reaction between 4-methoxybenzaldehyde and 2-thioxothiazolidin-4-one, followed by amidation with 4-nitrobenzoyl chloride. A typical procedure involves refluxing equimolar amounts of the aldehyde and thiazolidinone in glacial acetic acid with anhydrous sodium acetate as a catalyst. The intermediate is then coupled with 4-nitrobenzoyl chloride in pyridine to form the final product. Reaction progress is monitored by TLC, and purification is achieved via recrystallization (e.g., ethanol) or column chromatography .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group, C=S at ~1200 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons from the benzylidene and nitrobenzamide groups).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing, as demonstrated in analogous thiazole derivatives .

Basic: What biological activities are associated with this compound?

The thioxothiazolidinone core is structurally related to nitazoxanide, a known inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. The 4-nitrobenzamide moiety may enhance binding affinity to redox-active enzymes. Preliminary studies on similar compounds suggest antiparasitic or antimicrobial activity, though specific assays (e.g., MIC determinations, enzyme inhibition kinetics) are required for validation .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions.
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Temperature control : Lower reaction temperatures (e.g., 60°C instead of reflux) may minimize decomposition of the nitro group.
  • Stoichiometry adjustments : Use a 10% excess of 4-nitrobenzoyl chloride to drive amidation to completion .

Advanced: What intermolecular interactions stabilize the crystal structure of this compound?

X-ray studies of analogous thiazolidinones reveal:

  • Classical hydrogen bonds : N–H···O/N interactions between the amide and thioxo groups.
  • Non-classical interactions : C–H···O/F and π-π stacking between aromatic rings.
  • Centrosymmetric dimers : Stabilized via hydrogen bonding, as seen in nitazoxanide derivatives .

Advanced: How can density functional theory (DFT) elucidate its mechanism of action?

DFT calculations can:

  • Map electrostatic potential surfaces to predict binding sites (e.g., nitro group’s electron-deficient region).
  • Simulate transition states for enzyme inhibition (e.g., PFOR interaction).
  • Compare experimental spectroscopic data (IR, NMR) with theoretical spectra to validate conformational stability .

Advanced: How do solvent and pH affect the compound’s stability during biological assays?

  • Aqueous stability : Test degradation in PBS (pH 7.4) vs. acidic buffers (pH 4.5) using HPLC.
  • Solvent compatibility : Avoid DMSO concentrations >1% to prevent precipitation.
  • Light sensitivity : Store in amber vials if nitro groups are prone to photodegradation (observe via UV-Vis spectroscopy) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Perform IC₅₀ assays in triplicate to confirm potency.
  • Off-target screening : Use kinase/phosphatase panels to identify non-specific interactions.
  • Structural analogs : Compare activity with derivatives lacking the methoxy or nitro groups to isolate pharmacophores .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

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